3-Bromo-5-methylphenylboronic acid
Overview
Description
3-Bromo-5-methylphenylboronic acid is a boronic acid derivative, which is a compound of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Synthesis Analysis
The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A method for preparing arylboronic acids, including those with a bromo substituent, involves lithium-halogen exchange followed by an "in situ quench" with a boron source. This technique has been successfully applied to various aryl halides, indicating its potential utility in the synthesis of 3-bromo-5-methylphenylboronic acid .
Molecular Structure Analysis
Arylboronic acids, including bromophenylboronic acids, tend to form dimers in the solid state. The dimerization is typically mediated by hydrogen bonding, and the arrangement of these dimers can vary depending on the substituents on the phenyl ring. For ortho-substituted phenylboronic acids, the interconnection of dimers to form ribbons differs from that of the parent phenylboronic acid, which may also be relevant for the molecular structure of 3-bromo-5-methylphenylboronic acid .
Chemical Reactions Analysis
Boronic acids are key intermediates in various chemical reactions. For instance, they are used in Suzuki cross-coupling reactions to form biaryl compounds. The cyclopalladated complexes of certain boronic acid derivatives have shown high catalytic activity for these reactions . Additionally, boronic acids can participate in carbonylative cyclization reactions with alkynes to form indenones or in formal [2 + 2 + 2] cycloadditions to construct complex scaffolds like dihydronaphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of a bromo substituent can facilitate further functionalization through halodeboronation reactions, where the boronic acid moiety is replaced by a halogen. This transformation has been demonstrated to proceed with good yields under certain conditions, suggesting that 3-bromo-5-methylphenylboronic acid could undergo similar reactions . The crystalline structure of related compounds has been elucidated using X-ray diffraction, which provides insights into the molecular geometry and potential intermolecular interactions .
Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .
-
Proteomics Research
- Field: Biochemistry
- Application: It’s possible that this compound could be used in proteomics research, although the specific details are not provided .
- Method: The methods of application would depend on the specific research context .
- Results: The outcomes of this research could potentially contribute to our understanding of proteins and their functions .
-
Oxidative Cross Coupling
- Field: Organic Chemistry
- Application: This compound can be used as a reactant in oxidative cross coupling reactions .
- Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .
-
Gold Salt Catalyzed Homocoupling
- Field: Organic Chemistry
- Application: This compound can be used in gold salt catalyzed homocoupling reactions .
- Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .
Safety And Hazards
3-Bromo-5-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical attention if necessary .
properties
IUPAC Name |
(3-bromo-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPYOBFWSGWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584488 | |
Record name | (3-Bromo-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylphenylboronic acid | |
CAS RN |
849062-36-8 | |
Record name | B-(3-Bromo-5-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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